BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the
Synthesis of BMS-199945 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-199945

Cat. No.: B1667182

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of BMS-199945, an
influenza virus fusion inhibitor, and its derivatives. The methodologies outlined are based on
established synthetic routes and are intended to guide researchers in the preparation of these
compounds for further investigation.

Introduction

BMS-199945 is a small molecule inhibitor that targets the hemagglutinin (HA) protein of the
influenza virus.[1] The HA protein is crucial for the initial stages of viral infection, mediating both
attachment to host cells and the subsequent fusion of the viral and endosomal membranes,
which releases the viral genome into the cytoplasm.[2][3][4] BMS-199945 and its analogs are
valuable tools for studying the mechanism of viral entry and for the development of novel
antiviral therapeutics. This document details the synthetic pathways to BMS-199945 and
provides protocols for generating derivatives with modifications on the salicylic acid moiety,
allowing for the exploration of structure-activity relationships (SAR).[5]

Signaling Pathway of Influenza Virus Entry and
Inhibition by BMS-199945

The influenza virus enters host cells via receptor-mediated endocytosis. The viral HA protein
binds to sialic acid residues on the cell surface, triggering the internalization of the virus into an
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endosome. As the endosome acidifies, the HA protein undergoes a significant conformational
change, exposing a "fusion peptide" that inserts into the endosomal membrane. This process
brings the viral and endosomal membranes into close proximity, leading to membrane fusion
and the release of the viral ribonucleoprotein (VRNP) into the cytoplasm. BMS-199945 is
believed to bind to a pocket in the HA2 subunit of the hemagglutinin protein, stabilizing its pre-
fusion conformation and preventing the low pH-induced conformational changes necessary for
membrane fusion.
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Caption: Influenza virus entry and inhibition by BMS-199945.
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Synthetic Schemes

The synthesis of BMS-199945 and its derivatives can be broadly divided into two main parts:
the preparation of the key amine intermediate, (1,3,3-trimethylcyclohexyl)methanamine, and
the synthesis of various substituted salicylic acid moieties, followed by their coupling.

Part 1: Synthesis of (1,3,3-
trimethylcyclohexyl)methanamine Intermediate

The synthesis of the crucial amine intermediate starts from isophorone.
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Caption: Synthesis of the key amine intermediate.

Part 2: Synthesis of BMS-199945 Derivatives

The synthesis of the final products involves the acylation of the amine intermediate with various
substituted benzoyl chlorides.
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Caption: General scheme for the synthesis of BMS-199945 derivatives.

Experimental Protocols
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Part 1: Synthesis of (1,3,3-
trimethylcyclohexyl)methanamine

Protocol 1.1: Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone

e To a solution of isophorone (1.0 eq) in a suitable solvent such as toluene, add
diethylaluminum cyanide (1.1 eq) at O °C under an inert atmosphere.

 Allow the reaction mixture to warm to room temperature and stir for 24 hours.

e Quench the reaction by carefully adding a saturated aqueous solution of sodium
bicarbonate.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford 3-cyano-3,5,5-
trimethylcyclohexanone.

Protocol 1.2: Reduction of 3-Cyano-3,5,5-trimethylcyclohexanone

e To a solution of 3-cyano-3,5,5-trimethylcyclohexanone (1.0 eq) in methanol, add sodium
borohydride (1.5 eq) portion-wise at O °C.

« Stir the reaction mixture at room temperature for 4 hours.
e Quench the reaction by adding acetone.

* Remove the solvent under reduced pressure.

o Add water to the residue and extract with ethyl acetate.

» Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the
crude alcohol, which can be used in the next step without further purification.

Protocol 1.3: Catalytic Hydrogenation to (1,3,3-trimethylcyclohexyl)methanamine
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o Combine the crude product from the previous step with a suitable solvent (e.g., methanol
saturated with ammonia) in a high-pressure reactor.

e Add a catalytic amount of Raney Nickel or a rhodium-based catalyst.

o Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C.
» Maintain the reaction under these conditions for 24-48 hours.

 After cooling and venting the reactor, filter the catalyst.

o Concentrate the filtrate under reduced pressure and purify the residue by distillation or
column chromatography to yield (1,3,3-trimethylcyclohexyl)methanamine.

Part 2: Synthesis of Substituted 2-Hydroxybenzoic Acids
and BMS-199945 Derivatives

Protocol 2.1: General Procedure for the Synthesis of 5-Substituted-2-hydroxybenzoic Acids

e For 5-halo derivatives (e.g., 5-chloro-2-hydroxybenzoic acid): To a solution of salicylic acid in
a suitable solvent, add a halogenating agent such as N-chlorosuccinimide (NCS) or sulfuryl
chloride.[6][7]

o For 5-nitro derivatives: React salicylic acid with a nitrating mixture (e.g., nitric acid and
sulfuric acid) at low temperature.[8] The nitro group can subsequently be reduced to an
amino group, which can be further functionalized.

o For 5-alkyl derivatives: These can be prepared via Friedel-Crafts alkylation of a protected
phenol, followed by carboxylation (e.g., Kolbe-Schmitt reaction) and deprotection.

Protocol 2.2: General Procedure for the Synthesis of BMS-199945 Derivatives
e Acetylation and Acyl Chloride Formation:

o Treat the substituted 2-hydroxybenzoic acid (1.0 eq) with acetic anhydride (1.2 eq) in the
presence of a catalytic amount of sulfuric acid.

o After the reaction is complete, remove the excess acetic anhydride.
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To the resulting 2-acetoxybenzoic acid, add thionyl chloride or oxalyl chloride (1.5 eq) and
a catalytic amount of DMF.

Heat the mixture gently (e.g., 50-60 °C) until the reaction is complete (cessation of gas
evolution).

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl
chloride.

e Amide Coupling:

[e]

Dissolve the crude substituted 2-acetoxybenzoyl chloride in an anhydrous aprotic solvent
such as dichloromethane or THF.

To this solution, add (1,3,3-trimethylcyclohexyl)methanamine (1.0 eq) and a base such as
triethylamine or pyridine (1.2 eq) at 0 °C.[9]

Allow the reaction to stir at room temperature for 12-24 hours.

Wash the reaction mixture with water, dilute HCI, and saturated sodium bicarbonate
solution.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Deacetylation:

(¢]

[¢]

o

[e]

Dissolve the crude acetylated amide in methanol.
Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.

Stir the reaction at room temperature until the deacetylation is complete (monitored by
TLC).

Neutralize the reaction mixture with a dilute acid and remove the methanol under reduced
pressure.
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o Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium

sulfate, and concentrate.

o Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative data for the synthesis of BMS-199945.
Researchers should expect variations based on specific reaction conditions and the nature of

the substituent 'R' in the derivatives.
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. . Analytical
Starting Key Typical
Step Product ) ] Data
Material Reagents Yield (%)
(Example)
3-Cyano-
3,5,5- Diethylalumin 1H NMR, 13C
11 ) Isophorone ) 70-80
trimethylcyclo um cyanide NMR, MS
hexanone
3-Cyano- 3-Cyano- R
3,5,5- 3,5,5- Sodium ]
1.2 ) ) ) 90-95 (disappearan
trimethylcyclo  trimethylcyclo  borohydride
ce of C=0)
hexanol hexanone
(1,3,3- 3-Cyano-
trimethylcyclo  3,5,5- ) 1H NMR, 3C
1.3 ) H2, Raney Ni 60-70
hexyl)methan trimethylcyclo NMR, MS
amine hexanol
5-methyl-2-
N-((1,3,3-
] acetoxybenzo
trimethylcyclo i
yl chloride,
hexyl)methyl) ] ] 1H NMR, 13C
2.2 (1,3,3- Triethylamine  80-90
-5-methyl-2- ] NMR, MS
trimethylcyclo
acetoxybenza
) hexyl)methan
mide .
amine
N-((1,3,3-
trimethylcyclo
yiey . 1H NMR, 13C
hexyl)methyl)  Potassium
2.3 BMS-199945 90-98 NMR, MS,
-5-methyl-2- carbonate
m.p.
acetoxybenza
mide

Table 1: Summary of synthetic steps and representative data for BMS-199945.

Conclusion
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The protocols described provide a framework for the synthesis of BMS-199945 and its
derivatives. These compounds are valuable for research into influenza virus entry and as
starting points for the development of new antiviral drugs. Careful optimization of reaction
conditions and purification procedures will be necessary to obtain high yields and purity.
Standard analytical techniques such as NMR and mass spectrometry should be used to
confirm the identity and purity of all intermediates and final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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